Lithium dihydrogen phosphate, with the chemical formula LiH₂PO₄, is an important lithium salt characterized by its white crystalline powder form. It has a molecular weight of 71.99 g/mol and exhibits high solubility in water, moderate solubility in ethanol, and is insoluble in ether . This compound is notable for its high conductivity, thermal stability, and chemical stability, making it an excellent candidate for various applications, particularly in the fields of energy storage and catalysis.
Lithium dihydrogen phosphate can be synthesized through various methods:
Lithium dihydrogen phosphate has a diverse range of applications:
Research on interaction studies involving lithium dihydrogen phosphate primarily focuses on its role in battery technology and material science. Studies have examined its interactions with various metal phosphates to form composite materials that enhance battery performance . Additionally, investigations into its thermal properties reveal insights into how it interacts under different temperature conditions during decomposition processes .
Several compounds are similar to lithium dihydrogen phosphate, each with unique properties and applications:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Sodium dihydrogen phosphate | NaH₂PO₄ | Commonly used as a food additive and pH regulator. |
Potassium dihydrogen phosphate | KH₂PO₄ | Used as a fertilizer and food additive; soluble in water. |
Calcium hydrogen phosphate | Ca(H₂PO₄)₂ | Important for bone health; used in dietary supplements. |
Magnesium dihydrogen phosphate | Mg(H₂PO₄)₂ | Used in fertilizers; has applications in agriculture. |
Lithium dihydrogen phosphate stands out due to its specific applications in battery technology and catalysis, where it demonstrates superior electrochemical properties compared to other hydrogen phosphates.
Lithium dihydrogen phosphate (LiH₂PO₄), also known as LDP, is a colorless crystalline solid with significant importance in various industrial and scientific applications. It possesses an orthorhombic crystal structure belonging to the space group Pna21 (no. 33) with cell parameters of approximately a = 6.25 Å, b = 7.65 Å, and c = 6.87 Å, containing 4 formula units per unit cell. This compound features a unique hydrogen-bond network of tetrahedral phosphate anions forming chains of [H₂(PO₄)⁻]∞ with Li⁺ cations positioned between four oxygen ions linked via two different types of O-H···O hydrogen bonds.
The compound demonstrates high solubility in water, making it suitable for various solution-based applications. At 0°C, its solubility reaches approximately 55.8 wt% (126.2 g of LiH₂PO₄/100 g of water), while at 22°C, it increases to approximately 153.8 g of LiH₂PO₄/100 g of water. Interestingly, some sources indicate limited solubility at 25°C, suggesting complex temperature-dependent solubility behavior.
LiH₂PO₄ exhibits remarkable thermal characteristics with a melting point of approximately 224°C when measured in sealed conditions. However, when heated in open air, the compound begins to decompose at approximately 145°C, undergoing condensation reactions to form oligomers with simultaneous water release. This behavior demonstrates the importance of controlled environments during processing and applications.
The crystalline structure remains stable from low temperatures (13 K) up to a transformation near 178°C, which has been detected through dielectric constant measurements. This stability across a wide temperature range contributes to its versatility in various applications, particularly in electrochemical systems.
Supersaturation establishment in lithium dihydrogen phosphate crystallization systems primarily occurs through two complementary approaches: thermal regulation and solvent composition modification. In phosphoric acid-based solutions, the temperature dependence of lithium dihydrogen phosphate solubility creates optimal conditions for controlled supersaturation when implementing cooling strategies [1] [3].
The acidic environment of phosphoric acid (H₃PO₄) mother liquors significantly influences ionic speciation, with protonation states of phosphate species dictating supersaturation thresholds. At H₃PO₄ concentrations exceeding 40 wt%, the dominant H₂PO₄⁻ ions form strong hydrogen-bonded networks with water molecules, reducing lithium ion mobility and increasing the activation energy for nucleation [3]. This phenomenon enables supersaturation ratios (σ = C/Cₛ) up to 1.45 before spontaneous nucleation occurs, compared to σ ≈ 1.25 in pure aqueous solutions [1].
Recent studies employing Raman spectroscopy have quantified the relationship between phosphoric acid concentration and supersaturation maintenance capabilities [3]:
H₃PO₄ Concentration (wt%) | Maximum Sustainable σ | Induction Period (hours) |
---|---|---|
0 | 1.28 ± 0.03 | 2.1 ± 0.4 |
20 | 1.35 ± 0.02 | 3.8 ± 0.6 |
40 | 1.42 ± 0.04 | 6.2 ± 1.1 |
60 | 1.38 ± 0.03 | 4.5 ± 0.9 |
The non-linear relationship between acid concentration and supersaturation capacity arises from competing effects: enhanced ionic strength reduces solubility while increased viscosity impedes mass transfer [1] [3]. Optimal supersaturation control occurs in the 30-50 wt% H₃PO₄ range, where zeta potential measurements show minimal particle aggregation tendencies [3].
The solubility behavior of lithium dihydrogen phosphate exhibits strong temperature dependence with marked hysteresis effects in phosphoric acid solutions. Differential scanning calorimetry studies reveal three distinct solubility regimes [3]:
Low-Temperature Phase (25-80°C): Solubility increases linearly from 55.8 wt% at 0°C to 68.2 wt% at 80°C in pure aqueous systems, following the relationship:
$$ S(T) = 0.154T + 55.8 $$ (R² = 0.992)
where S = solubility (wt%), T = temperature (°C) [3].
Intermediate Regime (80-150°C): Phosphoric acid-mediated dehydration causes incongruent dissolution:
$$ 3\text{LiH}2\text{PO}4 \rightleftharpoons \text{Li}3\text{PO}4 + 2\text{H}3\text{PO}4 $$ [3]
This reaction creates complex solubility behavior dependent on acid concentration and ionic activity coefficients.
High-Temperature Phase (>150°C): Under autogenous pressure, lithium dihydrogen phosphate demonstrates retrograde solubility with decreasing temperature due to entropy-driven phase stabilization [3].
The introduction of phosphoric acid modifies these profiles substantially. At 40 wt% H₃PO₄, the solubility temperature coefficient reverses above 120°C, creating a window for inverse temperature crystallization strategies [3]. This phenomenon enables novel growth techniques where heating induces supersaturation, particularly valuable for minimizing solvent inclusion defects.
Controlled solvent evaporation remains the most widely employed technique for lithium dihydrogen phosphate crystal growth due to its precise supersaturation control capabilities [1] [2]. The growth kinetics follow a modified Avrami equation:
$$ X(t) = 1 - \exp(-kt^n) $$
Where X = fraction crystallized, k = temperature-dependent rate constant, and n = 2.3 ± 0.2 for [10] face development [2]. In situ optical microscopy studies reveal two distinct growth stages:
Evaporation rate critically affects defect formation, with optimal crystal quality achieved at 0.8-1.2 mL/hour·m² evaporation flux [1]. Excessive rates (>2 mL/hour·m²) induce dendritic growth through constitutional supercooling effects, while low rates (<0.5 mL/hour·m²) promote spiral growth mechanisms around screw dislocations [2].
The morphological evolution of lithium dihydrogen phosphate crystals exhibits strong dependence on phosphoric acid concentration through surface-specific growth inhibition mechanisms. X-ray topography combined with atomic force microscopy reveals three distinct growth regimes:
Low Acid Concentration (<20 wt% H₃PO₄):
Moderate Acid Concentration (20-50 wt% H₃PO₄):
High Acid Concentration (>50 wt% H₃PO₄):
The transition between growth modes occurs through competitive adsorption of H₂PO₄⁻ and H₃PO₄⁰ species on specific crystal faces [3]. At pH <1.5, protonated phosphate species preferentially adsorb on {010} surfaces, reducing their growth rates by 72% compared to {100} faces [3]. This pH-dependent adsorption behavior enables precise morphological control through solution acidification strategies.
Irritant